molecular formula C9H5Cl2NO B175512 5,7-DICHLOROISOQUINOLIN-1(2H)-ONE CAS No. 143074-76-4

5,7-DICHLOROISOQUINOLIN-1(2H)-ONE

Cat. No.: B175512
CAS No.: 143074-76-4
M. Wt: 214.04 g/mol
InChI Key: WGETXVFLGKZKCE-UHFFFAOYSA-N
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Description

5,7-Dichloro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H5Cl2NO It is a derivative of isoquinolinone, characterized by the presence of two chlorine atoms at the 5th and 7th positions of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DICHLOROISOQUINOLIN-1(2H)-ONE can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the use of hypervalent iodine reagents such as PIDA (phenyliodine diacetate) has been reported to facilitate the construction of isoquinolin-1(2H)-ones . This method allows for the rapid synthesis of polycyclic N-heterocycles from available amides under metal-free conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 5,7-DICHLOROISOQUINOLIN-1(2H)-ONE include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

5,7-Dichloro-2H-isoquinolin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-DICHLOROISOQUINOLIN-1(2H)-ONE involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known that the compound can modulate various biochemical processes. For instance, its ability to undergo electrophilic aromatic substitution suggests it can interact with nucleophilic sites in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2H-isoquinolin-1-one is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5,7-dichloro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGETXVFLGKZKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300308
Record name 5,7-Dichloro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143074-76-4
Record name 5,7-Dichloro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143074-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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